molecular formula C20H21N5O2S B11583182 N-(4-methoxybenzyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-methoxybenzyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11583182
M. Wt: 395.5 g/mol
InChI Key: DCZGLJTXPWMBEH-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in drug design and development. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various therapeutic applications .

Preparation Methods

The synthesis of N-(4-methoxybenzyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves several steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents to form the triazolothiadiazine core . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

N-(4-methoxybenzyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair . By inhibiting PARP, the compound induces apoptosis in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

N-(4-methoxybenzyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other triazolothiadiazine derivatives. Similar compounds include 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines with different substituents on the triazole or thiadiazine rings . These compounds share similar pharmacological activities but may differ in their potency and selectivity towards specific targets. The unique combination of substituents in this compound contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H21N5O2S/c1-13-22-23-20-25(13)24-17(15-6-4-3-5-7-15)18(28-20)19(26)21-12-14-8-10-16(27-2)11-9-14/h3-11,17-18,24H,12H2,1-2H3,(H,21,26)

InChI Key

DCZGLJTXPWMBEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NCC3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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